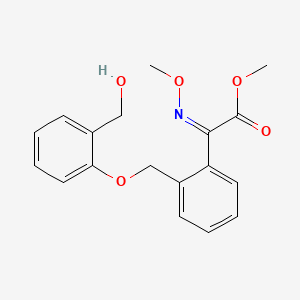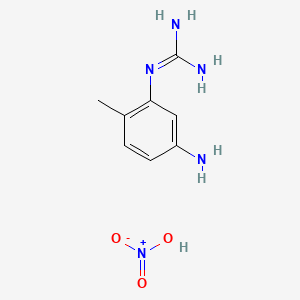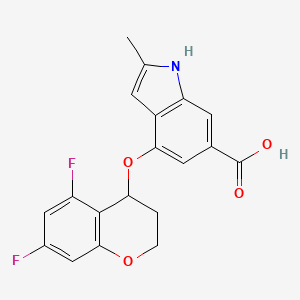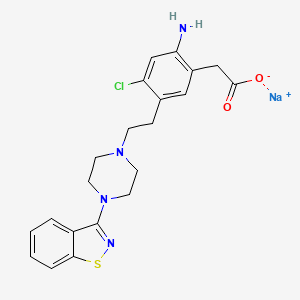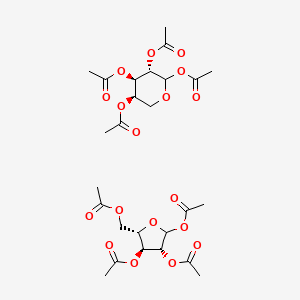
Mixture of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Mixture of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose” consists of two acetylated forms of L-arabinose, a pentose sugar. These compounds are often used in carbohydrate chemistry and have applications in various scientific fields due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose are typically synthesized through the acetylation of L-arabinose. The process involves the reaction of L-arabinose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Acetic anhydride
Catalyst: Pyridine or other bases
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose undergo various chemical reactions, including:
Hydrolysis: Deacetylation to yield L-arabinose
Oxidation: Formation of arabinonic acid derivatives
Reduction: Conversion to arabinitol derivatives
Substitution: Introduction of different functional groups at the acetylated positions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH)
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4)
Reduction: Reducing agents like sodium borohydride (NaBH4)
Substitution: Various nucleophiles under appropriate conditions
Major Products
Hydrolysis: L-arabinose
Oxidation: Arabinonic acid derivatives
Reduction: Arabinitol derivatives
Substitution: Functionalized arabinose derivatives
Scientific Research Applications
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex carbohydrates and glycosides.
Biology: Serve as substrates for studying enzyme activities, particularly glycosidases.
Medicine: Potential use in drug development, especially in the design of antiviral and anticancer agents.
Industry: Utilized in the production of biodegradable polymers and as precursors for various fine chemicals.
Mechanism of Action
The mechanism of action of these compounds depends on their specific application. In enzymatic studies, they act as substrates for glycosidases, undergoing hydrolysis to release L-arabinose. In drug development, their acetylated forms can enhance the stability and bioavailability of active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,5-Tetra-O-acetyl-D-arabinofuranose
- 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
- 1,2,3,5-Tetra-O-acetyl-α-D-arabinopyranose
Uniqueness
The mixture of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose is unique due to its specific stereochemistry and the presence of both furanose and pyranose forms. This duality allows for diverse reactivity and applications in various fields, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C26H36O18 |
|---|---|
Molecular Weight |
636.6 g/mol |
IUPAC Name |
[(3R,4R,5S)-4,5,6-triacetyloxyoxan-3-yl] acetate;[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/2C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15;1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h2*10-13H,5H2,1-4H3/t2*10-,11-,12+,13?/m10/s1 |
InChI Key |
CYNZFDMADVEAML-LQOLAYDRSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)O[C@@H]1COC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


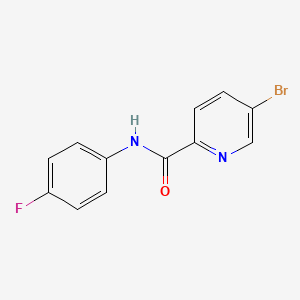
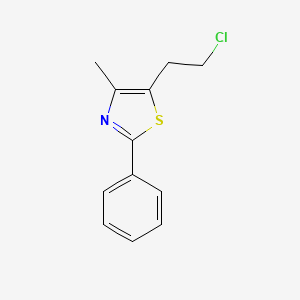
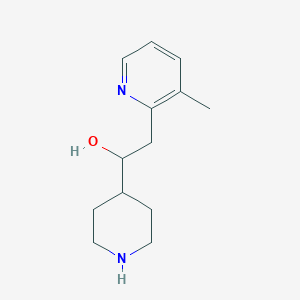
![1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione](/img/structure/B13845056.png)
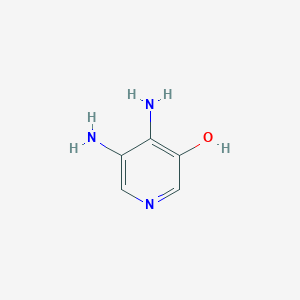
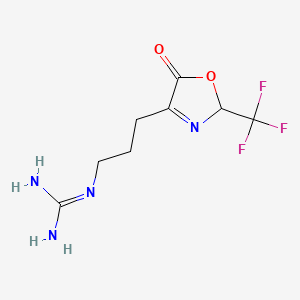
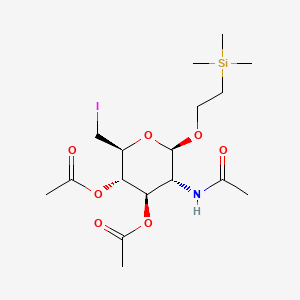
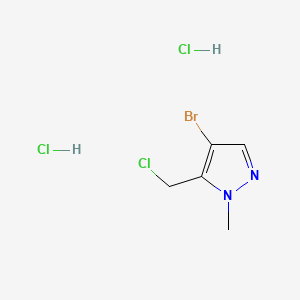
![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)

